Hydrogen-Bond Donor Reduction and Predicted Membrane Permeability Advantage Over N1-Unsubstituted Analog
N1-Methylation eliminates the pyrazole NH hydrogen-bond donor (HBD), reducing the total HBD count from 2 (in the N1-unsubstituted analog, 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid, CAS 1140239-94-6) to 1 in the target compound . This structural change is reflected in the predicted XLogP3 values: approximately 0.4 for the target compound versus approximately 0.66 for the N1-H analog . The reduction in HBD count, combined with a moderate increase in lipophilicity, is predicted to enhance passive membrane permeability, a key parameter for intracellular target engagement.
| Evidence Dimension | Hydrogen-Bond Donor Count and Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1; XLogP3 ≈ 0.4; PSA ≈ 71–73 Ų (estimated) |
| Comparator Or Baseline | 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid (CAS 1140239-94-6): HBD = 2; XLogP = 0.656; PSA = 78.87 Ų |
| Quantified Difference | ΔHBD = −1; ΔXLogP ≈ −0.25 (target more lipophilic); ΔPSA ≈ −6 to −8 Ų |
| Conditions | Predicted values: XLogP3 (PubChem/ChemAxon); PSA (topological polar surface area); HBD count from structural analysis |
Why This Matters
Lower HBD count and higher predicted lipophilicity suggest improved passive membrane permeability, which is critical for compounds intended to engage intracellular targets and for achieving favorable oral bioavailability in lead optimization.
